1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene
Overview
Description
4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’4’,1"-terphenyl: is a brominated aromatic compound with the molecular formula C18H12Br2 . This compound is characterized by its three benzene rings connected in a linear arrangement, with bromine atoms attached to the 4 and 4" positions and methyl groups at the 2, 2’, 2", 5, 5’, and 5" positions. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl typically involves the bromination of 2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve refluxing the mixture in an organic solvent like chloroform or carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Major Products:
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of debrominated terphenyl derivatives.
Scientific Research Applications
Chemistry: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids .
Medicine: Its brominated structure can be exploited for designing molecules with specific biological activities .
Industry: In the industrial sector, 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is used in the production of specialty chemicals, polymers, and advanced materials. It can also be used as an additive in the formulation of flame retardants .
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. The methyl groups provide steric hindrance, affecting the binding affinity and specificity of the compound .
Comparison with Similar Compounds
4,4’-Dibromo-1,1’4’,1"-terphenyl: Similar structure but lacks the methyl groups.
2,2’,2",5,5’,5"-Hexamethyl-1,1’4’,1"-terphenyl: Similar structure but lacks the bromine atoms.
4,4’-Dichloro-2,2’,2",5,5’,5"-hexamethyl-1,1’4’,1"-terphenyl: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 4,4’-Dibromo-2,2’,2",5,5’,5"-hexamethyl-1,1’:4’,1"-terphenyl is unique due to the presence of both bromine and methyl groups, which impart distinct chemical and physical properties. The bromine atoms enhance its reactivity in substitution and reduction reactions, while the methyl groups provide steric hindrance and influence its interaction with biological targets .
Properties
IUPAC Name |
1,4-bis(4-bromo-2,5-dimethylphenyl)-2,5-dimethylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24Br2/c1-13-7-20(22-10-18(6)24(26)12-16(22)4)14(2)8-19(13)21-9-17(5)23(25)11-15(21)3/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHYMZMLDLPTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=C(C=C(C(=C2)C)Br)C)C)C3=C(C=C(C(=C3)C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.